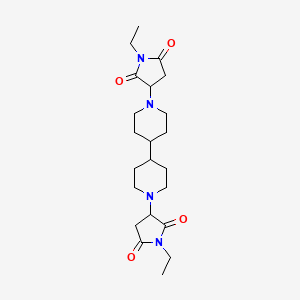
3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis(1-ethylpyrrolidine-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) is a complex organic compound featuring a bipiperidine core linked to two ethylpyrrolidine-2,5-dione moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of condensation reactions involving piperidine derivatives.
Attachment of Ethylpyrrolidine-2,5-dione Moieties: The ethylpyrrolidine-2,5-dione groups are introduced via nucleophilic substitution reactions, where the bipiperidine core acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development.
Material Science: Applications in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-methylpyrrolidine-2,5-dione)
- 3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-propylpyrrolidine-2,5-dione)
Uniqueness
3,3’-(4,4’-Bipiperidine-1,1’-diyl)bis(1-ethylpyrrolidine-2,5-dione) is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H34N4O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
1-ethyl-3-[4-[1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidin-4-yl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H34N4O4/c1-3-25-19(27)13-17(21(25)29)23-9-5-15(6-10-23)16-7-11-24(12-8-16)18-14-20(28)26(4-2)22(18)30/h15-18H,3-14H2,1-2H3 |
Clave InChI |
RFJNZQHCMZZTHQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C3CCN(CC3)C4CC(=O)N(C4=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
![ethyl 6-amino-5-cyano-11-methyl-13-(4-methylphenyl)-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943296.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)
![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)
![3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943313.png)
![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B14943326.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)
![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
